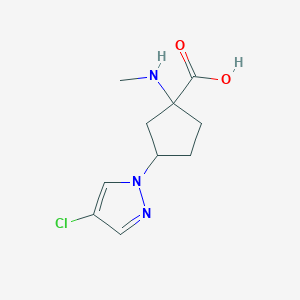

3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Description

3-(4-Chloro-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a cyclopentane-based compound featuring a 4-chloropyrazole substituent, a methylamino group, and a carboxylic acid moiety. Its cyclopentane backbone confers conformational rigidity, while the polar functional groups (carboxylic acid and methylamino) enhance solubility and interaction with biological targets.

Properties

Molecular Formula |

C10H14ClN3O2 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

3-(4-chloropyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H14ClN3O2/c1-12-10(9(15)16)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8,12H,2-4H2,1H3,(H,15,16) |

InChI Key |

YMUBLFYLVXBJJW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCC(C1)N2C=C(C=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclopentane ring formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.

Introduction of the carboxylic acid group: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

Methylamino substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Materials Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

Drug Development:

Biological Studies: May be used as a probe or tool in biochemical research.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: May be used in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentane Backbone

- 1-(4-Chloro-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (): Molecular Formula: C₇H₇ClN₃O₂. This analog lacks the methylamino group, reducing its capacity for hydrogen bonding. Applications: Used as a building block in combinatorial chemistry due to its compact structure .

Cyclopentane Derivatives with Extended Substituents

- 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid (): Molecular Formula: C₃₄H₃₂F₆N₇O₅. Key Differences: This compound shares the cyclopentane-carboxylic acid core but incorporates a morpholine-ethoxy group, trifluoromethyl anilino, and pyrimidine substituents. Its larger molecular weight (803.1 g/mol) and lipophilic groups enhance membrane permeability but may reduce aqueous solubility. Analytical Data: LCMS m/z 803.1 [M+H]⁺; HPLC retention time: 1.03 min (SMD-FA05 conditions) .

Methylamino-Containing Analogs

Methylamino-Thiophene/Naphthalene Derivatives

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Molecular Formula: C₈H₁₁NOS. Key Differences: Replaces the cyclopentane-carboxylic acid with a thiophene-propanol chain. The methylamino group is retained, but the absence of a rigid scaffold limits conformational control. Applications: Potential intermediate for CNS-targeted agents due to thiophene’s neuromodulatory properties .

- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Molecular Formula: C₁₈H₁₈NOS. Key Differences: Incorporates naphthalene and thiophene rings, enhancing aromatic stacking interactions. The methylamino group is positioned distally, altering pharmacophore geometry compared to the cyclopentane-based compound .

Methylamino-Phenyl Derivatives

- 2-(Methylamino)-1-phenylbutan-1-one (): Molecular Formula: C₁₁H₁₅NO. Key Differences: A ketone-containing phenyl derivative with a linear methylamino side chain.

Functional Group Analysis

Biological Activity

3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including enzymatic inhibition, anticancer potential, and psychopharmacological effects.

- Molecular Formula : C₈H₁₀ClN₅O₂

- Molecular Weight : 211.65 g/mol

- CAS Number : 1558503-29-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. The mechanism typically involves the inhibition of specific enzymes that play a critical role in cancer cell proliferation.

Case Study:

A study published in MDPI highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity by inhibiting tumor growth in various cancer cell lines. The structural modifications, such as the incorporation of chloro and methylamino groups, enhance their efficacy against cancer cells .

2. Enzymatic Inhibition

Research has shown that this compound can inhibit certain enzymes involved in critical biological pathways. For instance, it has been observed to downregulate the expression of virulence factors in pathogenic bacteria.

Case Study:

In a dissertation exploring Type III secretion systems (T3SS) in bacteria, it was found that compounds structurally related to 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid inhibited the secretion of virulence factors at concentrations significantly lower than those required for cytotoxicity .

3. Psychopharmacological Effects

There is emerging evidence suggesting that pyrazole derivatives may have psychopharmacological effects, potentially acting as anxiolytics or antidepressants. The presence of the methylamino group is hypothesized to contribute to these effects.

Research Findings:

Studies have indicated that modifications in the pyrazole structure can lead to varied interactions with neurotransmitter systems, suggesting potential therapeutic applications in mental health .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.